Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate
Description
Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a naphthalene ring and a benzene ring, which are linked through a sulfonate group. The presence of chloro and methoxy substituents on the benzene ring adds to its unique chemical properties.
Properties
Molecular Formula |
C17H13ClO4S |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
naphthalen-1-yl 4-chloro-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H13ClO4S/c1-21-17-11-13(9-10-15(17)18)23(19,20)22-16-8-4-6-12-5-2-3-7-14(12)16/h2-11H,1H3 |
InChI Key |
YQJXJRDFIQWSJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate typically involves the sulfonation of 4-chloro-3-methoxybenzene followed by the coupling of the resulting sulfonic acid with naphthalene. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The coupling reaction may require the presence of a catalyst and elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to form sulfinates or thiols under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro and methoxy substituents can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-benzoyl)-3-naphthalen-1-yl-thiourea: This compound shares the naphthalene and chloro-substituted benzene structure but differs in the presence of a thiourea group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound contains a naphthalene ring and a benzene ring linked through a triazole group.
Uniqueness
Naphthalen-1-yl 4-chloro-3-methoxybenzene-1-sulfonate is unique due to the presence of both chloro and methoxy substituents on the benzene ring, which confer distinct chemical reactivity and binding properties. The sulfonate group also enhances its solubility and ionic interactions, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
